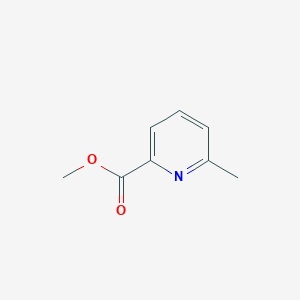

Methyl 6-methylpyridine-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109151. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-4-3-5-7(9-6)8(10)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWIZMOZBTXFIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90159632 | |

| Record name | Methyl 6-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13602-11-4 | |

| Record name | 2-Pyridinecarboxylic acid, 6-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13602-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-methylpyridine-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013602114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13602-11-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 6-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-methylpyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 6-METHYLPYRIDINE-2-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H33TY2BZE4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methyl 6-methylpyridine-2-carboxylate chemical properties

An In-depth Technical Guide to Methyl 6-methylpyridine-2-carboxylate

Introduction

This compound, also known by synonyms such as Methyl 6-methylpicolinate, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry.[1][2][3] Its structure, featuring a pyridine ring substituted with a methyl group at the 6-position and a methyl ester at the 2-position, imparts a unique combination of reactivity and steric hindrance that is highly valuable for the synthesis of complex molecular architectures.[4] This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and chemical sciences.

Core Chemical and Physical Properties

This compound is typically a colorless to light yellow liquid or a white to light yellow powder/lump.[3][4] Its properties make it a versatile reagent in various chemical transformations. A comprehensive summary of its key physical and chemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13602-11-4 | [1][5] |

| Molecular Formula | C₈H₉NO₂ | [1][2][4] |

| Molecular Weight | 151.16 g/mol | [1][2][5] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [3][4] |

| Boiling Point | 242 °C | [5] |

| Density | 1.104 g/cm³ | [5] |

| Flash Point | 100 °C | [5] |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | [2][4] |

| Refractive Index | 1.510 | [5] |

| SMILES | CC1=NC(=CC=C1)C(=O)OC | [1] |

| InChIKey | CYWIZMOZBTXFIL-UHFFFAOYSA-N | [1][5] |

Synthesis and Mechanistic Insights

The synthesis of this compound is most commonly achieved through the esterification of its corresponding carboxylic acid, 6-methylpyridine-2-carboxylic acid. This method is favored for its high yield and straightforward procedure.

Fischer Esterification: A Validated Protocol

A robust and scalable method for synthesizing the title compound is the Fischer esterification of 6-methyl-2-pyridinecarboxylic acid using methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂), which first converts methanol to methyl chlorosulfite and HCl in situ, or by saturating the methanol with hydrogen chloride gas.[6][7]

Experimental Protocol:

-

Catalyst Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cool 100 mL of methanol to -10 °C using an ice-salt bath.

-

Reagent Addition: Slowly add 26.8 g (0.195 mol) of thionyl chloride (SOCl₂) dropwise to the cold methanol while stirring. Causality Note: This exothermic reaction generates the acidic environment necessary for esterification. Slow addition at low temperature is crucial to control the reaction rate and prevent side reactions.

-

Warming and Equilibration: After the addition is complete, allow the mixture to gradually warm to room temperature and continue stirring for 1 hour to ensure complete formation of the acidic catalyst.

-

Reactant Addition: Add 10 g of 6-methyl-2-pyridinecarboxylic acid to the reaction mixture.

-

Reaction: Heat the mixture to reflux at 80 °C and maintain for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture. The product can be isolated by evaporating the solvent and neutralizing the residue with a saturated aqueous sodium bicarbonate solution. The product is then extracted with an organic solvent like chloroform or dichloromethane. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the final product.[6][7] This process typically yields over 90% of pure Methyl 6-methyl-2-pyridinecarboxylate.[6]

Caption: Fischer Esterification workflow for this compound.

Chemical Reactivity and Applications

The reactivity of this compound is governed by the interplay between the electron-withdrawing ester group and the pyridine ring. This structure makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules.[2]

Key Reactivity Centers

-

Ester Carbonyl Group: The ester functionality is susceptible to nucleophilic acyl substitution. It can be hydrolyzed back to the carboxylic acid, or transesterified. More importantly, it can react with amines to form amides, a crucial transformation in the synthesis of many pharmaceutical compounds.

-

Pyridine Ring: The nitrogen atom in the pyridine ring possesses basic properties and can be protonated or alkylated. The ring itself can undergo electrophilic substitution, although it is less reactive than benzene.

Applications in Drug Discovery and Agrochemicals

This compound is a key precursor for various high-value chemical entities.

-

Pharmaceutical Development: It serves as a critical intermediate in the synthesis of novel therapeutics. For instance, it is used in the creation of antitumor agents based on dihydropyrrolopyrazole scaffolds and in the synthesis of quinazolinone-based TGF-β inhibitors.[6] Its derivatives are also explored for treating neurological disorders.[2]

-

Agrochemicals: The compound acts as a building block for advanced herbicides and pesticides, contributing to the development of more effective crop protection solutions.[2]

-

Material Science and Fragrances: Beyond life sciences, it is employed in creating unique flavoring agents and fragrances and as a reagent in the synthesis of specialized organic materials.[2][8]

Caption: Major application areas of this compound.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified with several hazards according to the Globally Harmonized System (GHS).

Table 2: GHS Hazard Classification

| Hazard Class | Code | Description | Source(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][9] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][9] |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |

| STOT, Single Exposure | H335 | May cause respiratory irritation | [1] |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[9] If vapors or aerosols may be generated, use a vapor respirator in a well-ventilated area or a fume hood.[9]

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling. Use non-sparking tools and take precautionary measures against static discharge.

-

First Aid: In case of skin contact, wash off with soap and plenty of water.[10] For eye contact, rinse cautiously with water for several minutes.[9] If inhaled, move the person into fresh air. If swallowed, rinse mouth with water and call a poison control center or doctor.[10]

Storage

Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] Store away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[9] Recommended storage temperature is often between 0-8°C for long-term stability.[2]

Conclusion

This compound is a compound of significant scientific and commercial interest. Its well-defined chemical properties and versatile reactivity make it an indispensable tool for synthetic chemists. From life-saving pharmaceuticals to advanced agricultural products, its role as a key intermediate underscores its importance in modern chemical industries. Adherence to established synthesis protocols and safety guidelines is paramount to harnessing its full potential responsibly.

References

- 1. This compound | C8H9NO2 | CID 73022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 13602-11-4 | TCI AMERICA [tcichemicals.com]

- 4. CAS 13602-11-4: this compound [cymitquimica.com]

- 5. This compound | CAS#:13602-11-4 | Chemsrc [chemsrc.com]

- 6. This compound | 13602-11-4 [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. chembk.com [chembk.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to Methyl 6-methylpyridine-2-carboxylate (CAS 13602-11-4)

Introduction

Methyl 6-methylpyridine-2-carboxylate, also known by synonyms such as Methyl 6-methylpicolinate, is a heterocyclic building block of significant interest to the scientific community, particularly those in drug discovery and organic synthesis.[1][2] Its unique structural features, comprising a pyridine ring substituted with a methyl group and a methyl ester, make it a versatile reagent in the synthesis of a wide array of complex molecules.[3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and key applications, offering a technical resource for researchers and drug development professionals.

Core Molecular and Physical Characteristics

This compound is a compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol .[4] It typically appears as a white or colorless to light yellow powder, lump, or clear liquid.[1]

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 13602-11-4 | PubChem[4] |

| Molecular Formula | C8H9NO2 | PubChem[4] |

| Molecular Weight | 151.16 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| Synonyms | Methyl 6-methylpicolinate, 6-Methylpyridine-2-carboxylic acid methyl ester | TCI[1], PubChem[4] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | TCI[1] |

| Purity | >98.0% (GC) | TCI[1] |

| InChI Key | CYWIZMOZBTXFIL-UHFFFAOYSA-N | PubChem[4] |

| SMILES | CC1=NC(=CC=C1)C(=O)OC | PubChem[4] |

Synthesis Methodologies

The synthesis of this compound can be achieved through several routes. The choice of a particular synthetic pathway is often dictated by factors such as the availability of starting materials, desired yield and purity, and scalability. A prevalent and efficient method involves the esterification of 6-methylpyridine-2-carboxylic acid.

Protocol: Esterification of 6-Methylpyridine-2-carboxylic Acid

This protocol details a common laboratory-scale synthesis of this compound.

Objective: To synthesize this compound from 6-methylpyridine-2-carboxylic acid.

Materials:

-

6-methyl-2-pyridinecarboxylic acid

-

Methanol (reagent grade)

-

Thionyl chloride (SOCl2)

-

Saturated aqueous sodium bicarbonate solution

-

Chloroform

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cool 100 mL of methanol to -10 °C.

-

Slowly add 26.8 g (0.195 mol) of thionyl chloride dropwise to the cooled methanol while maintaining the temperature.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

-

Add 10 g of 6-methyl-2-pyridinecarboxylic acid to the reaction mixture.

-

Heat the reaction to reflux at 80 °C and maintain for 5 hours.

-

Upon completion, the reaction mixture is worked up to yield the final product. A typical yield for this reaction is approximately 93%.[3]

Causality Behind Experimental Choices:

-

Low-Temperature Addition of Thionyl Chloride: The dropwise addition of thionyl chloride to methanol at low temperatures is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.

-

Refluxing: Heating the reaction to reflux ensures that the esterification reaction proceeds to completion in a reasonable timeframe.

Alternative Synthetic Routes

Applications in Research and Drug Development

This compound serves as a critical intermediate in the synthesis of various pharmacologically active compounds.

Synthesis of Antitumor Agents

This compound is utilized as a reagent in the synthesis of dihydropyrrolopyrazole-based compounds, which have shown potential as antitumor agents.[3] The pyridine moiety can be a key pharmacophore, interacting with biological targets.

TGF-β Inhibitors

It is also employed in the synthesis of quinazolinone-based inhibitors of Transforming Growth Factor-beta (TGF-β).[3] TGF-β is a cytokine involved in cell growth, proliferation, and differentiation, and its inhibition is a therapeutic strategy in certain cancers.

Precursor for Other Key Intermediates

This compound can be a precursor to other important intermediates, such as (6-Methylpyridin-2-yl)methanol.[5] This transformation opens up further synthetic possibilities for creating diverse molecular scaffolds.

Potential in Diabetes Research

The parent acid, 6-methylpyridine-2-carboxylic acid, has been used in the synthesis of metal complexes that act as potent α-glucosidase inhibitors.[6] This suggests that derivatives like the methyl ester could also be explored for their potential in developing new treatments for diabetes.[6]

Safety and Handling

This compound is classified with several hazard statements. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4][7] It may also cause respiratory irritation.[4]

Recommended Handling Practices

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[7] A face shield may be necessary in situations with a risk of splashing.[7]

-

Storage: Store in a tightly closed container in a cool, dark, and dry place.[7] Keep away from oxidizing agents.[7]

-

First Aid:

-

Skin Contact: Wash with plenty of water. If irritation occurs, seek medical attention.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[7]

-

Ingestion: Rinse mouth and seek medical attention.[7]

-

Spectroscopic Data

While a comprehensive set of spectra is best obtained from the supplier's Certificate of Analysis, general spectroscopic features can be anticipated. The parent compound, 6-methylpyridine-2-carboxylic acid, has known 1H NMR, 13C NMR, and IR spectra which can provide a basis for interpreting the spectra of its methyl ester.[8]

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant applications in drug discovery and development. Its synthesis is well-established, and its reactivity allows for the construction of complex molecular architectures. A thorough understanding of its properties and safe handling procedures is essential for its effective and responsible use in the laboratory.

Visualization of Synthetic Pathway

Esterification of 6-Methylpyridine-2-carboxylic Acid

Caption: A workflow diagram illustrating the synthesis of this compound.

References

- 1. This compound | 13602-11-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 13602-11-4 [chemicalbook.com]

- 4. This compound | C8H9NO2 | CID 73022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:13602-11-4 | Chemsrc [chemsrc.com]

- 6. Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 6-Methylpyridine-2-carboxylic acid | C7H7NO2 | CID 70282 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of Methyl 6-methylpicolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-methylpicolinate, a substituted pyridine derivative, is a compound of significant interest in medicinal chemistry and drug development. Its structural motif is a key building block in the synthesis of a variety of pharmacologically active molecules. A thorough understanding of its physical properties is fundamental for its effective use in synthetic protocols, for the characterization of its derivatives, and for the development of robust analytical methods. This guide provides a comprehensive overview of the known physical characteristics of Methyl 6-methylpicolinate, detailed experimental protocols for their determination, and an analysis of its spectroscopic profile.

Core Physical Properties

The fundamental physical properties of Methyl 6-methylpicolinate are summarized in the table below. These values are critical for the handling, storage, and application of this compound in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₂ | |

| Molecular Weight | 151.16 g/mol | |

| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | [1] |

| Melting Point | 18 °C | |

| Boiling Point | 242 °C at 760 mmHg | |

| Flash Point | 100 °C | |

| Density | 1.13 g/cm³ (relative density) | [2] |

| Purity | >98.0% (GC) / 96% | [1] |

Experimental Methodologies for Physical Property Determination

The accurate determination of physical properties is paramount for the verification of a compound's identity and purity. The following sections detail standardized experimental protocols for measuring the key physical constants of Methyl 6-methylpicolinate.

Melting Point Determination

The melting point of a substance is a sensitive indicator of its purity. For Methyl 6-methylpicolinate, which has a melting point near room temperature, careful control of the heating rate is crucial for an accurate measurement.

Protocol:

-

Sample Preparation: A small amount of solid Methyl 6-methylpicolinate is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as a range between these two temperatures.

Diagram of Melting Point Determination Workflow

Caption: A flowchart illustrating the key steps in determining the melting point of a solid organic compound.

Boiling Point Determination

The boiling point is another crucial physical constant for characterizing liquid compounds. Given that Methyl 6-methylpicolinate is a liquid above 18 °C, its boiling point is a key identifier.

Protocol:

-

Apparatus Setup: A small quantity of liquid Methyl 6-methylpicolinate is placed in a micro boiling point apparatus or a similar setup with a thermometer positioned in the vapor phase above the liquid.

-

Heating: The sample is heated gently.

-

Equilibrium: The temperature is recorded when the vapor and liquid phases are in equilibrium, indicated by a stable temperature at which the compound refluxes.

-

Pressure Correction: The atmospheric pressure is recorded, and the observed boiling point is corrected to standard pressure (760 mmHg) if necessary.

Solubility Profile

| Solvent | Predicted Solubility | Rationale |

| Water | Slightly Soluble | The presence of polar ester and pyridine functional groups may allow for some solubility, but the overall organic character of the molecule is likely to limit it. |

| Methanol, Ethanol | Soluble | The compound is expected to be soluble in polar protic solvents due to the potential for hydrogen bonding with the pyridine nitrogen and ester carbonyl oxygen. |

| Acetone, Ethyl Acetate | Soluble | Good solubility is expected in polar aprotic solvents of moderate polarity. |

| Dichloromethane, Chloroform | Soluble | The compound is likely to be soluble in halogenated organic solvents. |

| Tetrahydrofuran (THF) | Soluble | Expected to be soluble in ether-based solvents. |

| Dimethyl Sulfoxide (DMSO) | Soluble | High solubility is anticipated in this highly polar aprotic solvent. |

| Hexane, Toluene | Sparingly Soluble to Insoluble | Solubility is expected to be limited in nonpolar solvents due to the polar nature of the molecule. |

Experimental Protocol for Solubility Determination:

-

Solvent Selection: A range of representative solvents (polar protic, polar aprotic, nonpolar) are chosen.

-

Sample Preparation: A known mass of Methyl 6-methylpicolinate is added to a known volume of the selected solvent at a constant temperature (e.g., 25 °C).

-

Observation: The mixture is agitated, and the solubility is determined by visual inspection for complete dissolution.

-

Quantification (Optional): For a more precise determination, the saturated solution can be analyzed by techniques such as UV-Vis spectroscopy or HPLC to determine the concentration of the dissolved solute.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of organic molecules. While experimentally obtained spectra for Methyl 6-methylpicolinate are not widely published, data from its isomer, Methyl 6-methylnicotinate, can serve as a valuable reference point for predicting its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule.

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum of Methyl 6-methylpicolinate is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons attached to the ring, and the methyl protons of the ester group. The chemical shifts and coupling patterns will be influenced by the electronic effects of the ester and methyl substituents.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbonyl carbon of the ester group is expected to appear at a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Methyl 6-methylpicolinate is expected to exhibit characteristic absorption bands for the C=O stretching of the ester, C-O stretching, C=N and C=C stretching of the pyridine ring, and C-H stretching of the aromatic and methyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. The mass spectrum of Methyl 6-methylpicolinate will show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of the ester group and other parts of the molecule.

Diagram of Spectroscopic Analysis Workflow

Caption: A schematic representing the general workflow for the comprehensive spectroscopic analysis of an organic compound.

Crystal Structure

As of the date of this guide, there is no publicly available information on the single-crystal X-ray diffraction analysis of Methyl 6-methylpicolinate. The low melting point of this compound (18 °C) suggests that obtaining a single crystal suitable for X-ray analysis at room temperature would be challenging and would likely require cryo-crystallography techniques. Structural information from the closely related derivative, methyl 5-bromo-6-methylpicolinate, may provide some insight into the potential solid-state packing and intermolecular interactions[3].

Conclusion

This technical guide has synthesized the available information on the physical properties of Methyl 6-methylpicolinate, providing a valuable resource for researchers and scientists. While core properties such as melting and boiling points are established, further research is needed to fully characterize its solubility in a range of organic solvents and to obtain detailed, experimentally verified spectroscopic data. The protocols and predictive information provided herein offer a solid foundation for the safe and effective use of this important synthetic building block in the advancement of chemical and pharmaceutical research.

References

Methyl 6-Methyl-2-Pyridinecarboxylate: A Technical Guide for Advanced Synthesis and Application

This guide provides an in-depth exploration of Methyl 6-methyl-2-pyridinecarboxylate, a pivotal heterocyclic building block for researchers in medicinal chemistry, materials science, and synthetic organic chemistry. We will move beyond simple data recitation to offer field-proven insights into its synthesis, characterization, and strategic application, empowering professionals to leverage this versatile molecule with confidence and precision.

Core Physicochemical & Structural Profile

Methyl 6-methyl-2-pyridinecarboxylate, also known as methyl 6-methylpicolinate, is a disubstituted pyridine derivative featuring a methyl group at the 6-position and a methyl ester at the 2-position. This specific arrangement of functional groups dictates its reactivity, making it a valuable synthon for constructing more complex molecular architectures. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| CAS Number | 13602-11-4 | [1] |

| Appearance | Colorless liquid or white powder | [2] |

| Melting Point | 18 °C | [2] |

| Boiling Point | 242 °C | [2] |

| Density | 1.104 g/cm³ | [2] |

| Synonyms | Methyl 6-methylpicolinate, 6-Methylpyridine-2-carboxylic acid methyl ester | [1] |

Synthesis and Mechanistic Considerations

The reliable synthesis of Methyl 6-methyl-2-pyridinecarboxylate is most effectively achieved via a robust two-step process starting from the readily available commodity chemical, 2,6-dimethylpyridine (2,6-lutidine). This pathway ensures high purity of the intermediate and final product, which is critical for subsequent applications in sensitive fields like drug development.

Step 1: Selective Oxidation of 2,6-Lutidine to 6-Methyl-2-pyridinecarboxylic Acid

The foundational step is the selective oxidation of one methyl group of 2,6-lutidine. The choice of potassium permanganate (KMnO₄) as the oxidant is strategic; it is potent enough to oxidize the methyl group to a carboxylic acid but can be controlled to favor mono-oxidation, thereby minimizing the formation of the di-acid byproduct.[3]

Causality of Experimental Choices:

-

Solvent: Deionized water is used as the solvent, making this a relatively "green" and cost-effective process.

-

Temperature Control: Maintaining the reaction at 60 °C is crucial. Higher temperatures can lead to over-oxidation and the formation of pyridine-2,6-dicarboxylic acid, while lower temperatures result in sluggish and incomplete conversion.

-

Portion-wise Addition: Adding KMnO₄ in portions prevents a dangerous exotherm and allows for controlled consumption of the oxidant, maximizing the yield of the desired mono-acid.[3]

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,6-dimethylpyridine (10.71 g, 0.1 mol) in 500 mL of deionized water.

-

Heating: Heat the solution to 60 °C with stirring.

-

Oxidant Addition: Add potassium permanganate (23.7 g, 0.15 mol) in ten equal portions over 5 hours (one portion every 30 minutes). Maintain the temperature at 60 °C throughout the addition. The reaction progress is visually indicated by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate.

-

Work-up: After the final addition and a further 30 minutes of stirring, filter the hot reaction mixture to remove the manganese dioxide precipitate.

-

Acidification & Extraction: Cool the filtrate and adjust the pH to 5 with concentrated HCl. This protonates the carboxylate, making it less water-soluble. Extract the product with ethyl acetate (3 x 100 mL).

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from ethanol to obtain pure 6-Methyl-2-pyridinecarboxylic Acid as a white solid (Typical yield: ~75%).

Step 2: Fischer Esterification to Methyl 6-Methyl-2-pyridinecarboxylate

With the precursor acid in hand, the final step is a classic Fischer esterification. This acid-catalyzed reaction with methanol efficiently converts the carboxylic acid to its corresponding methyl ester.

Causality of Experimental Choices:

-

Catalyst: A strong acid catalyst (e.g., H₂SO₄) is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon towards nucleophilic attack by methanol.

-

Excess Reagent: Methanol is used as both the reactant and the solvent. Using it in large excess shifts the reaction equilibrium towards the product side, maximizing the yield of the ester according to Le Châtelier's principle.

-

Setup: Suspend 6-Methyl-2-pyridinecarboxylic Acid (13.7 g, 0.1 mol) in 150 mL of anhydrous methanol in a round-bottom flask.

-

Catalysis: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2 mL) with stirring.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 300 mL of saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the target compound as a colorless liquid or low-melting solid. Further purification can be achieved via vacuum distillation if required.

Synthesis Workflow Diagram

Caption: A two-step synthesis pathway to Methyl 6-methyl-2-pyridinecarboxylate.

Structural Elucidation and Quality Control

Rigorous characterization is non-negotiable to confirm the identity and purity of the synthesized product. A combination of NMR, IR, and Mass Spectrometry provides a complete analytical picture. While a comprehensive public spectral database for this specific molecule is sparse, this section outlines the expected spectral features and provides standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination.

Expected ¹H NMR (400 MHz, CDCl₃) Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.90 | d | 1H | H-3 (Pyridine) | Adjacent to the electron-withdrawing ester. |

| ~7.75 | t | 1H | H-4 (Pyridine) | Triplet due to coupling with H-3 and H-5. |

| ~7.35 | d | 1H | H-5 (Pyridine) | Adjacent to the electron-donating methyl group. |

| ~3.95 | s | 3H | -OCH₃ (Ester) | Characteristic singlet for a methyl ester. |

| ~2.60 | s | 3H | -CH₃ (Pyridine) | Characteristic singlet for the pyridine methyl group. |

Expected ¹³C NMR (100 MHz, CDCl₃) Data:

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~165.5 | C=O (Ester) | Typical chemical shift for an ester carbonyl. |

| ~158.0 | C-6 (Pyridine) | Carbon bearing the methyl group. |

| ~148.0 | C-2 (Pyridine) | Carbon bearing the ester group. |

| ~137.0 | C-4 (Pyridine) | Aromatic CH. |

| ~125.0 | C-3 (Pyridine) | Aromatic CH. |

| ~122.0 | C-5 (Pyridine) | Aromatic CH. |

| ~52.5 | -OCH₃ (Ester) | Methyl carbon of the ester. |

| ~24.5 | -CH₃ (Pyridine) | Methyl carbon on the pyridine ring. |

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer. Ensure sufficient scans for ¹³C NMR to achieve a good signal-to-noise ratio.

-

Analysis: Process the spectra and reference the chemical shifts to TMS (0.00 ppm). Integrate the proton signals and assign all peaks based on chemical shift, multiplicity, and correlation spectra (e.g., COSY, HSQC) if necessary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~1725 | C=O (Ester) | Strong, sharp stretch |

| ~1580, 1450 | C=C, C=N | Aromatic ring stretches |

| ~1250 | C-O (Ester) | Stretch |

| ~2950 | C-H | Aliphatic stretch |

Mass Spectrometry (MS)

MS confirms the molecular weight of the compound.

Expected MS Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent peak at m/z = 151, corresponding to the molecular weight of the compound [C₈H₉NO₂]⁺.

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃) at m/z = 120 and the loss of the entire ester group (-COOCH₃) at m/z = 92.

Applications in Research and Drug Development

Methyl 6-methyl-2-pyridinecarboxylate is not merely a chemical curiosity; it is a strategic building block for creating high-value molecules. Its utility stems from the differential reactivity of its substituent groups.

-

Scaffold for Medicinal Chemistry: The picolinate ester framework is a common feature in pharmacologically active compounds. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for attaching various pharmacophores. The methyl group can also be functionalized, for example, via radical bromination to introduce further diversity.

-

Ligand Synthesis: The pyridine nitrogen and the ester carbonyl oxygen can act as a bidentate chelating system for various metal ions. This makes it a valuable precursor for synthesizing custom ligands for catalysis or metal-sequestering agents.

Role as a Synthetic Intermediate

Caption: Potential derivatization pathways for Methyl 6-methyl-2-pyridinecarboxylate.

Safety and Handling

As a laboratory chemical, proper handling is essential. According to its Globally Harmonized System (GHS) classification, Methyl 6-methyl-2-pyridinecarboxylate presents several hazards.

-

Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

Methyl 6-methyl-2-pyridinecarboxylate is a versatile and valuable heterocyclic compound. Its straightforward, high-yield synthesis from common starting materials makes it an accessible building block for a wide range of applications. A thorough understanding of its synthesis, including the mechanistic rationale behind the chosen conditions, and a rigorous approach to its spectroscopic characterization are paramount for any researcher aiming to incorporate it into complex synthetic programs. This guide provides the necessary framework for scientists to produce, validate, and strategically deploy this compound in their pursuit of novel chemical entities.

References

structure elucidation of Methyl 6-methylpyridine-2-carboxylate

An In-depth Technical Guide to the Structure Elucidation of Methyl 6-methylpyridine-2-carboxylate

This guide provides a comprehensive, technically-grounded walkthrough for the complete . Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the underlying scientific rationale for each analytical step. We will employ a multi-spectroscopic approach, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to build a self-validating case for the molecule's final structure.

Introduction and Strategy

This compound (C₈H₉NO₂, Molecular Weight: 151.16 g/mol ) is a substituted pyridine derivative used as a reagent in the synthesis of various pharmaceutical agents, including antitumor compounds and TGF-β inhibitors.[1][2] Accurate confirmation of its structure is a critical prerequisite for its use in synthesis and drug development, ensuring purity, identity, and the predictability of its reactivity.

Our elucidation strategy begins with determining the molecular mass and formula, proceeds to identify key functional groups, and culminates in mapping the precise connectivity of every atom in the molecule. This integrated approach ensures that the data from each technique corroborates the others, providing a definitive and trustworthy structural assignment.

Mass Spectrometry: Determining Molecular Weight and Formula

The initial and most fundamental step in structure elucidation is to confirm the molecular weight and elemental composition. Electron Ionization Mass Spectrometry (EI-MS) is the ideal technique for this purpose, as it provides the mass of the molecular ion and yields a characteristic fragmentation pattern that offers preliminary structural clues.

Expertise & Causality:

We choose EI-MS for its ability to produce a strong molecular ion peak (M⁺˙) for relatively stable aromatic compounds like this one. The high-energy ionization process also induces reproducible fragmentation, which acts as a structural fingerprint. The "Nitrogen Rule" is a key concept here: a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which we anticipate for C₈H₉NO₂.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine, PFTBA) to ensure high mass accuracy.

-

Injection: Introduce the sample into the ion source via direct insertion probe or gas chromatography (GC) inlet.

-

Ionization: Bombard the sample with a beam of 70 eV electrons.

-

Analysis: Scan a mass range of m/z 40-200 to detect the molecular ion and significant fragments.

-

Data Processing: Analyze the resulting spectrum to identify the molecular ion peak and major fragments. High-resolution MS can be used to confirm the elemental composition from the exact mass.

Data Presentation & Interpretation:

The mass spectrum provides two crucial pieces of information: the molecular weight and the fragmentation pattern, which points to the molecule's constituent parts.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment | Structural Information |

|---|---|---|

| 151 | [M]⁺˙ (Molecular Ion) | Confirms the molecular weight of 151.16 g/mol .[2][3] |

| 120 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester, a common fragmentation pathway. |

| 92 | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy group, indicating a pyridine-methyl fragment. |

| 77 | [C₆H₅]⁺ (or isomer) | Potential fragmentation of the pyridine ring. |

Visualization of Fragmentation: The fragmentation pathway can be visualized to understand how the parent molecule breaks down into the observed ions.

Caption: Predicted EI-MS fragmentation of the target molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

With the molecular formula confirmed, IR spectroscopy is employed to identify the functional groups present. This is achieved by detecting the absorption of infrared radiation, which excites molecular vibrations at specific frequencies.

Expertise & Causality:

The structure of this compound contains several IR-active groups: an aromatic pyridine ring, a methyl group, and a methyl ester. The most diagnostic peak we expect to see is the strong carbonyl (C=O) stretch of the ester group, typically found in the 1700-1750 cm⁻¹ region. Its precise location provides clues about conjugation. The presence of C-O, aromatic C-H, and aliphatic C-H stretches will further corroborate the structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrument-related absorptions.

-

Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform a baseline correction and label the major absorption peaks.

Data Presentation & Interpretation:

Each peak in the IR spectrum corresponds to a specific molecular vibration, confirming the presence of key functional groups.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3050-3100 | C-H Stretch | Aromatic (Pyridine Ring) |

| ~2950-2990 | C-H Stretch | Aliphatic (CH₃ groups) |

| ~1725 | C=O Stretch | Ester Carbonyl |

| ~1580-1600 | C=C Stretch | Aromatic Ring |

| ~1250-1300 | C-O Stretch | Ester |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structure elucidation, providing unambiguous information about the carbon-hydrogen framework. We will use both ¹H and ¹³C NMR to piece together the exact connectivity of the atoms.

¹H NMR Spectroscopy: Proton Environment and Connectivity

¹H NMR provides information on the number of chemically distinct protons, their electronic environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin splitting).

Expertise & Causality:

The dissymmetry of the 2,6-disubstituted pyridine ring is key. We predict three distinct aromatic proton signals. The proton at C4 will be a triplet, being coupled to the protons at C3 and C5. The protons at C3 and C5 will appear as doublets, each coupled to the C4 proton. The two methyl groups (on the ring and the ester) are in different chemical environments and will appear as distinct singlets as they have no adjacent protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned and the magnetic field is shimmed for homogeneity.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. A 400 MHz or higher field instrument is recommended for good signal dispersion.

-

Data Processing: Fourier transform the raw data, phase the spectrum, and integrate the signals.

Data Presentation & Interpretation:

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃) for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.85 | t | 1H | H-4 | Triplet due to coupling with H-3 and H-5. Deshielded by the ring nitrogen. |

| ~7.65 | d | 1H | H-3 or H-5 | Doublet due to coupling with H-4. |

| ~7.30 | d | 1H | H-3 or H-5 | Doublet due to coupling with H-4. |

| ~3.95 | s | 3H | -COOCH₃ | Singlet, deshielded by the adjacent ester oxygen. |

| ~2.60 | s | 3H | Ar-CH₃ | Singlet, attached directly to the aromatic ring. |

¹³C NMR Spectroscopy: The Carbon Framework

Proton-decoupled ¹³C NMR provides a single peak for each chemically unique carbon atom, revealing the complexity of the carbon skeleton.

Expertise & Causality:

Based on the molecule's symmetry, we expect to see 8 distinct carbon signals: 5 for the pyridine ring carbons, 1 for the ester carbonyl, and 2 for the two methyl carbons. The chemical shifts are highly predictable: the carbonyl carbon will be the most downfield (~165 ppm), followed by the aromatic carbons, and finally the aliphatic methyl carbons at the most upfield positions.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be needed due to the lower natural abundance of ¹³C.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Data Acquisition: Acquire a proton-decoupled spectrum. A sufficient number of scans must be collected to achieve a good signal-to-noise ratio.

-

Data Processing: Fourier transform and phase the resulting spectrum.

Data Presentation & Interpretation:

Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃) for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~165.5 | C=O | Ester carbonyl carbon, highly deshielded. |

| ~158.0 | C-6 | Aromatic carbon bearing the methyl group, deshielded by nitrogen. |

| ~148.0 | C-2 | Aromatic carbon bearing the ester, deshielded by nitrogen and oxygen. |

| ~137.0 | C-4 | Aromatic CH carbon. |

| ~125.0 | C-3 or C-5 | Aromatic CH carbon. |

| ~122.0 | C-3 or C-5 | Aromatic CH carbon. |

| ~52.5 | -OCH₃ | Methyl carbon of the ester. |

| ~24.5 | Ar-CH₃ | Methyl carbon attached to the pyridine ring. |

Integrated Analysis and Structure Confirmation

Workflow for Structure Elucidation:

Caption: Integrated workflow for spectroscopic data analysis.

Conclusion:

The mass spectrum confirms the molecular formula C₈H₉NO₂ with a molecular weight of 151.[2][4] The IR spectrum validates the presence of the key ester and aromatic functional groups. The ¹H NMR spectrum perfectly matches the proposed 2,6-disubstituted pyridine ring, showing three distinct aromatic protons and two separate methyl singlets. Finally, the ¹³C NMR spectrum confirms the presence of eight unique carbon atoms, consistent with the proposed structure. The collective, cross-validating data from these orthogonal techniques provides an unambiguous and definitive elucidation of the structure as This compound .

References

An In-depth Technical Guide to the Solubility of Methyl 6-methylpyridine-2-carboxylate in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of Methyl 6-methylpyridine-2-carboxylate, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive empirical solubility data in the public domain, this guide employs a predictive modeling approach using Hansen Solubility Parameters (HSPs) to forecast the compound's miscibility in a wide range of organic solvents. The theoretical framework is complemented by detailed experimental protocols for the practical determination of solubility, enabling researchers to validate the predictions and develop optimized solvent systems for synthesis, purification, and formulation. This document is intended to serve as a valuable resource for scientists and engineers working with this versatile pyridine derivative, facilitating informed solvent selection and accelerating research and development timelines.

Introduction: The Significance of this compound

This compound (CAS No. 13602-11-4) is a heterocyclic compound of significant interest in organic synthesis.[1] Its structure, featuring a pyridine ring substituted with a methyl group and a methyl ester, makes it a versatile building block for the synthesis of a variety of more complex molecules.[2] Notably, it serves as a key reagent in the synthesis of certain antitumor agents and TGF-β inhibitors, highlighting its importance in medicinal chemistry and drug development.[2]

Understanding the solubility of this compound is paramount for its effective utilization. Proper solvent selection is critical for optimizing reaction kinetics, facilitating purification processes such as crystallization and chromatography, and formulating stable and effective final products. This guide aims to provide a robust framework for predicting and validating the solubility of this compound in a diverse array of organic solvents.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its solubility behavior. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Melting Point | 18 °C | [4] |

| Boiling Point | 242 °C | [4] |

| Density | 1.104 g/cm³ | [3] |

| LogP | 0.96 | [3] |

The compound's liquid state at room temperature and its moderate polarity, as indicated by the LogP value, suggest that it will be miscible with a range of organic solvents.

Predictive Solubility Modeling using Hansen Solubility Parameters (HSP)

To overcome the lack of comprehensive experimental solubility data, this guide utilizes the Hansen Solubility Parameter (HSP) model to predict the miscibility of this compound with various organic solvents. The HSP model is based on the principle of "like dissolves like," quantifying this concept by assigning three parameters to each substance:

-

δd (Dispersion): Represents the energy from van der Waals forces.

-

δp (Polar): Represents the energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Represents the energy from hydrogen bonds.

The similarity between the HSPs of a solute and a solvent can be used to predict solubility.[5]

Calculation of Hansen Solubility Parameters for this compound

The HSPs for this compound were calculated using the group contribution method developed by Stefanis and Panayiotou.[1] This method allows for the estimation of HSPs based on the molecular structure of the compound. The calculated HSP values are presented in the table below.

| Hansen Parameter | Calculated Value (MPa⁰⁵) |

| δd (Dispersion) | 18.2 |

| δp (Polar) | 8.5 |

| δh (Hydrogen Bonding) | 6.1 |

| Total (δt) | 21.2 |

Predicted Solubility in Common Organic Solvents

The miscibility of this compound in a range of common organic solvents was predicted by calculating the Hansen distance (Ra) between the compound and each solvent. The Hansen distance is a measure of the difference in their HSPs and is calculated using the following equation:

Ra = [4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]⁰⁵

A smaller Ra value indicates a higher likelihood of miscibility.[4] The table below presents the predicted solubility based on the calculated Hansen distances. A relative energy difference (RED) number is also provided, where RED = Ra / R₀. An R₀ (interaction radius) of 8.0 has been assumed for this predictive model. A RED value of less than 1 suggests a high likelihood of miscibility.

| Solvent | δd | δp | δh | Hansen Distance (Ra) | RED | Predicted Solubility |

| Alcohols | ||||||

| Methanol | 14.7 | 12.3 | 22.3 | 19.3 | 2.41 | Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 15.6 | 1.95 | Moderate |

| Isopropanol | 15.8 | 6.1 | 16.4 | 12.8 | 1.60 | Moderate |

| n-Butanol | 16.0 | 5.7 | 15.8 | 12.1 | 1.51 | Moderate |

| Ketones | ||||||

| Acetone | 15.5 | 10.4 | 7.0 | 6.1 | 0.76 | High |

| Methyl Ethyl Ketone | 16.0 | 9.0 | 5.1 | 4.8 | 0.60 | High |

| Esters | ||||||

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 6.2 | 0.78 | High |

| n-Butyl Acetate | 15.8 | 3.7 | 6.3 | 6.5 | 0.81 | High |

| Ethers | ||||||

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 9.0 | 1.13 | Moderate |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 5.0 | 0.63 | High |

| 1,4-Dioxane | 17.5 | 1.8 | 9.0 | 8.1 | 1.01 | Moderate-High |

| Aromatic Hydrocarbons | ||||||

| Benzene | 18.4 | 0.0 | 2.0 | 10.5 | 1.31 | Low |

| Toluene | 18.0 | 1.4 | 2.0 | 9.3 | 1.16 | Low |

| Xylene | 17.8 | 1.0 | 3.1 | 9.0 | 1.13 | Low |

| Halogenated Hydrocarbons | ||||||

| Dichloromethane | 17.0 | 7.3 | 7.1 | 3.5 | 0.44 | High |

| Chloroform | 17.8 | 3.1 | 5.7 | 7.1 | 0.89 | High |

| Carbon Tetrachloride | 17.8 | 0.0 | 0.6 | 11.4 | 1.43 | Low |

| Other Solvents | ||||||

| Acetonitrile | 15.3 | 18.0 | 6.1 | 12.0 | 1.50 | Low |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 8.4 | 1.05 | Moderate-High |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 10.3 | 1.29 | Low |

| n-Hexane | 14.9 | 0.0 | 0.0 | 12.8 | 1.60 | Low |

| Water | 15.5 | 16.0 | 42.3 | 38.3 | 4.79 | Very Low |

Experimental Determination of Solubility

While predictive models provide valuable guidance, experimental verification is crucial for confirming solubility and for fine-tuning solvent systems. The following protocols are provided for the qualitative and quantitative determination of the solubility of this compound.

Qualitative Miscibility Assessment

This simple method provides a rapid assessment of whether the compound is miscible, partially miscible, or immiscible in a given solvent.

Caption: Workflow for qualitative miscibility assessment.

Quantitative Solubility Determination (Isothermal Method)

This method provides a more precise measurement of the solubility of this compound in a given solvent at a specific temperature.

References

- 1. kinampark.com [kinampark.com]

- 2. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Solubility parameters (HSP) [adscientis.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

A Spectroscopic and Structural Elucidation of Methyl 6-methylpyridine-2-carboxylate

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 6-methylpyridine-2-carboxylate (CAS: 13602-11-4, Molecular Formula: C₈H₉NO₂).[1][2][3] As a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents, unequivocal structural confirmation of this compound is paramount.[4] This document details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating the interpretation of these orthogonal analytical techniques, this guide serves as an authoritative reference for researchers, scientists, and drug development professionals, ensuring the confident identification and quality assessment of this important pyridine derivative.

Spectroscopic Analysis Workflow

The structural confirmation of a synthetic intermediate like this compound relies on a multi-technique approach. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system. The typical workflow proceeds from non-destructive, information-rich techniques like NMR to destructive methods like MS for molecular weight confirmation.

Caption: Overall workflow for spectroscopic characterization.

Molecular Structure and Atom Numbering

Understanding the molecular structure is fundamental to interpreting its spectroscopic output. This compound possesses a disubstituted pyridine ring, an ester functional group, and two distinct methyl groups. The following diagram illustrates the atom numbering scheme used throughout this guide for spectral assignments.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and the proximity of neighboring protons (spin-spin coupling).

Note: The following spectral data is predicted based on an analysis of its precursor, 6-methyl-2-pyridinecarboxylic acid, and established chemical shift principles.[5][6]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.85 | d (J ≈ 7.7 Hz) | 1H | H3 |

| ~7.70 | t (J ≈ 7.7 Hz) | 1H | H4 |

| ~7.30 | d (J ≈ 7.7 Hz) | 1H | H5 |

| ~3.95 | s | 3H | H9 (-OCH₃) |

| ~2.60 | s | 3H | H8 (-CH₃) |

Interpretation:

-

Aromatic Region (7.0-8.0 ppm): The three adjacent protons on the pyridine ring (H3, H4, H5) form a coupled system. H4, being situated between two neighbors, is expected to appear as a triplet. H3 and H5, each with one neighbor, will appear as doublets. The downfield shift of H3 is attributed to its proximity to the electron-withdrawing ester group.

-

Ester Methyl Protons (H9): The protons of the ester methyl group are chemically shielded and exist in a single environment with no adjacent protons, resulting in a sharp singlet at approximately 3.95 ppm.

-

Pyridine Methyl Protons (H8): The protons of the methyl group attached to the pyridine ring (C6) are also uncoupled, appearing as a distinct singlet further upfield around 2.60 ppm.

¹³C NMR Spectroscopy Analysis

¹³C NMR spectroscopy maps the carbon skeleton of the molecule, with each unique carbon atom producing a distinct signal.

Note: The following spectral data is predicted based on an analysis of analogous pyridine derivatives and established chemical shift principles.[6][7]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~165.5 | C7 (Ester C=O) |

| ~158.0 | C6 |

| ~148.0 | C2 |

| ~137.0 | C4 |

| ~125.0 | C5 |

| ~122.0 | C3 |

| ~52.5 | C9 (-OCH₃) |

| ~24.5 | C8 (-CH₃) |

Interpretation:

-

Carbonyl Carbon (C7): The ester carbonyl carbon is the most deshielded, appearing significantly downfield around 165.5 ppm.

-

Aromatic Carbons (C2-C6): The five carbons of the pyridine ring appear in the typical aromatic region (120-160 ppm). The carbons directly attached to the nitrogen (C2 and C6) are the most downfield within this group due to the heteroatom's electronegativity.

-

Aliphatic Carbons (C8, C9): The two methyl carbons appear in the upfield region. The ester methoxy carbon (C9) is found around 52.5 ppm, while the ring methyl carbon (C8) is located further upfield around 24.5 ppm.

Standard Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer at room temperature.

-

Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Table 3: Predicted Key IR Absorptions

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3050-3100 | Medium | Aromatic C-H Stretch |

| 2950-2990 | Medium | Aliphatic C-H Stretch (-CH₃) |

| ~1735 | Strong | C=O Stretch (Ester) |

| 1580-1600 | Medium-Strong | Aromatic C=C and C=N Stretches |

| 1250-1300 | Strong | C-O Stretch (Ester, asymmetric) |

Interpretation: The IR spectrum is expected to be dominated by a very strong absorption band around 1735 cm⁻¹ , which is highly characteristic of the ester carbonyl (C=O) stretch. The presence of the aromatic ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and ring stretching vibrations (C=C and C=N) in the 1580-1600 cm⁻¹ region. A strong C-O stretching band between 1250-1300 cm⁻¹ further validates the ester functionality.

Standard Protocol for IR Data Acquisition

-

Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared by applying a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: Place the salt plates in the sample holder of an FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio. A background spectrum of the clean salt plates should be acquired and automatically subtracted.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.

Analysis of Molecular Ion: The calculated exact mass of this compound (C₈H₉NO₂) is 151.0633 Da .[2] Therefore, in a high-resolution mass spectrum (HRMS), the molecular ion peak [M]⁺• would be observed at an m/z of 151.0633. A low-resolution instrument would show this peak at m/z = 151.

Proposed Fragmentation Pathway: Electron ionization (EI) mass spectrometry typically induces reproducible fragmentation. The primary fragmentation pathways for this molecule are predicted to involve the ester group.

Caption: Proposed primary fragmentation pathway for the title compound.

Interpretation:

-

[M]⁺• (m/z = 151): The molecular ion peak, representing the intact molecule with one electron removed.

-

Loss of Methoxy Radical (m/z = 120): A common and significant fragmentation pathway for methyl esters is the alpha-cleavage and loss of a methoxy radical (•OCH₃), which has a mass of 31 Da. This results in a prominent acylium ion fragment at m/z 120 (151 - 31).[8]

-

Loss of Carbon Monoxide (m/z = 92): The resulting acylium ion (m/z 120) can then lose a molecule of carbon monoxide (CO), which has a mass of 28 Da, to form the 6-methylpyridyl cation at m/z 92 (120 - 28).

Standard Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) via direct infusion using a syringe pump.

-

Instrumentation: Acquire the mass spectrum in positive ion mode. For EI, a 70 eV electron beam is standard.

-

Data Acquisition: Scan a mass range appropriate for the compound, for example, m/z 50-250, to observe the molecular ion and key fragments.

Integrated Structural Confirmation

The collective spectroscopic data provides a cohesive and definitive confirmation of the structure of this compound.

-

Mass Spectrometry confirms the correct molecular formula (C₈H₉NO₂) through the molecular ion peak at m/z 151.

-

IR Spectroscopy unequivocally identifies the key functional groups: an ester (strong C=O stretch at ~1735 cm⁻¹) and an aromatic pyridine ring.

-

¹³C NMR Spectroscopy accounts for all eight carbon atoms in the molecule, distinguishing between the carbonyl, five aromatic, and two unique methyl carbons.

-

¹H NMR Spectroscopy provides the final, detailed piece of the puzzle, confirming the 3H singlet for the ester methyl, the 3H singlet for the ring methyl, and the characteristic three-proton coupled system on the pyridine ring, confirming the 2,6-disubstitution pattern.

Each technique validates the information provided by the others, leading to a single, unambiguous structural assignment.

References

- 1. CAS 13602-11-4: this compound [cymitquimica.com]

- 2. This compound | C8H9NO2 | CID 73022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 13602-11-4 | CAS DataBase [m.chemicalbook.com]

- 5. 6-Methyl-2-pyridinecarboxylic acid(934-60-1) 1H NMR spectrum [chemicalbook.com]

- 6. 6-Methylpyridine-2-carboxylic acid | C7H7NO2 | CID 70282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]

- 8. scienceready.com.au [scienceready.com.au]

hazards and safety precautions for Methyl 6-methylpyridine-2-carboxylate

An In-depth Technical Guide to the Hazards and Safety Precautions for Methyl 6-methylpyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic building block utilized in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents. Its applications include the synthesis of antitumor agents and TGF-β inhibitors.[1] As with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the hazards associated with this compound and details the necessary safety precautions, emergency procedures, and handling protocols for its use in a professional research setting.

Chemical and Physical Identity

Proper identification is the first step in a robust safety assessment. The key identifiers and physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 13602-11-4 | [2][3] |

| Molecular Formula | C₈H₉NO₂ | [4][2][3] |

| Molecular Weight | 151.16 g/mol | [4] |

| Appearance | Colorless to slightly pale yellow clear liquid | [2] |

| Boiling Point | 97°C @ 0.5 kPa; 242°C @ 101.3 kPa | [2][5] |

| Melting/Freezing Point | 18°C | [2][5] |

| Density | 1.104 g/cm³ | [5] |

| Flash Point | 100°C | [5] |

| Synonyms | Methyl 6-methylpicolinate, 6-Methylpyridine-2-carboxylic acid methyl ester | [4][2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary risks are associated with irritation, acute toxicity, and potential organ effects. It is crucial to recognize these hazards to implement appropriate controls.

While most sources are in agreement, some safety data sheets (SDS) indicate more severe hazards, such as "Toxic in contact with skin" (Acute Dermal Toxicity, Category 3) and "Causes severe skin burns and eye damage" (Skin Corrosion, Category 1C).[6] In the interest of maximum safety, personnel should adopt precautions suitable for the highest potential hazard level.

The GHS classification is summarized in the following table, representing a consensus from multiple reliable sources.

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [4][6] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [4][2] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | [4][2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [4][3] |

Hazard Pictograms:

Signal Word: Warning [2]

Toxicological Profile and Health Effects

The hazard classifications are based on the compound's toxicological effects upon exposure.

-

Irritation: As a primary irritant, the compound can cause inflammation and damage upon contact with the skin, eyes, and respiratory tract.[4] The mechanism involves local chemical reactions with cellular components, leading to redness, pain, and swelling. Prolonged skin contact can lead to dermatitis.[7]

-

Acute Toxicity: The "Harmful if swallowed" classification indicates that ingestion can lead to significant adverse health effects. While specific data on the metabolic pathway is not thoroughly detailed, absorption through the gastrointestinal tract can introduce the compound systemically.

-

Respiratory Effects: Inhalation of vapors or aerosols may irritate the mucous membranes and the upper respiratory tract, leading to coughing, shortness of breath, and other symptoms of respiratory distress. This necessitates the use of local exhaust ventilation or respiratory protection.

Standard Operating Procedures for Safe Handling

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and procedural diligence, is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate personnel from the hazard.

-

Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood.[6] This is critical to prevent the inhalation of vapors and aerosols, which are known respiratory irritants.

-

Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[2][8]

-

Safety Stations: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation where the chemical is handled.[2][9]

Personal Protective Equipment (PPE)